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Compound of Interest

Compound Name: VCH-286

Cat. No.: B15608686 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals working with GSK286. This resource provides troubleshooting guides and

frequently asked questions (FAQs) to address challenges related to the development of

resistance to GSK286 in Mycobacterium tuberculosis (M. tb) during long-term studies.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK286?

A1: GSK286 is a novel antitubercular drug candidate that functions as an agonist of the

membrane-anchored adenylyl cyclase Rv1625c (also known as Cya) in M. tb.[1][2] Activation of

Rv1625c by GSK286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[1]

This elevation in cAMP disrupts the bacterium's ability to metabolize cholesterol, a critical

carbon source for M. tb during infection, thereby inhibiting its growth, particularly within

macrophages.[1][3][4]

Q2: What is the primary mechanism of resistance to GSK286?

A2: The primary mechanism of resistance to GSK286 is the acquisition of mutations in the cya

gene (Rv1625c), which encodes the drug's target, the adenylyl cyclase Rv1625c.[2][3] These

mutations can include frameshift mutations, premature stop codons, and missense mutations

that lead to a loss of function of the Rv1625c protein.[3] A non-functional Rv1625c prevents

GSK286 from inducing the production of cAMP, thus rendering the drug ineffective.[1]
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Q3: How frequently does resistance to GSK286 arise?

A3: The frequency of spontaneous resistance to GSK286 in vitro has been reported to be

approximately 2.2 x 10⁻³.[2]

Q4: Do mutations in the cya gene affect the viability or growth of M. tb in the absence of

GSK286?

A4: The cya gene (Rv1625c) is considered non-essential for the in vitro growth of M. tb.

Studies on cya knockout mutants have shown that their growth is comparable to the wild-type

strain in standard laboratory media. This suggests that the development of resistance to

GSK286 through cya mutations does not impose a significant fitness cost on the bacterium in

vitro.

Q5: Is there cross-resistance between GSK286 and other anti-tuberculosis drugs?

A5: No, GSK286-resistant mutants with mutations in the cya gene have been shown to remain

susceptible to other anti-tubercular drugs.[3][4] This indicates a novel mechanism of action for

GSK286 and suggests its potential for use in combination therapies against drug-resistant

strains of M. tb. However, cross-resistance has been observed with other experimental

compounds that also target Rv1625c, such as mCLB073.[1][2]

Q6: What strategies can be employed to overcome or mitigate the development of resistance to

GSK286?

A6: A primary strategy to combat the development of resistance to GSK286 is the use of

combination therapy.[5][6] Preclinical studies have shown that GSK286 can be effectively

combined with other anti-tubercular agents, such as bedaquiline (B) and pretomanid (Pa).[3][7]

[8] Notably, a regimen of BPa + GSK286 has shown comparable efficacy to the BPaL

(bedaquiline, pretomanid, and linezolid) regimen, suggesting that GSK286 could potentially

replace the more toxic linezolid in future treatment regimens for drug-resistant tuberculosis.[1]

[7][8]
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Problem 1: Decreased susceptibility of M. tb cultures to
GSK286 in long-term experiments.

Possible Cause: Development of spontaneous resistance to GSK286.

Troubleshooting Steps:

Isolate single colonies: Plate the culture on solid medium (e.g., Middlebrook 7H10 or 7H11

agar) to obtain isolated colonies.

Perform MIC testing: Determine the Minimum Inhibitory Concentration (MIC) of GSK286

for individual clones compared to the parental wild-type strain. A significant increase in the

MIC (e.g., >10-fold) indicates resistance.

Sequence the cya gene: Extract genomic DNA from the resistant isolates and the parental

strain. Amplify and sequence the cya (Rv1625c) gene to identify potential mutations.

Analyze sequencing data: Compare the cya gene sequences of the resistant isolates to

the wild-type sequence to identify mutations (frameshift, nonsense, missense).

Problem 2: Difficulty in isolating GSK286-resistant
mutants.

Possible Cause: Inappropriate selection pressure or culture conditions.

Troubleshooting Steps:

Optimize GSK286 concentration: Ensure the concentration of GSK286 in the selective

plates is appropriate. A concentration of 8x the MIC of the wild-type strain has been

successfully used.[3]

Use cholesterol-containing medium: The activity of GSK286 is dependent on the presence

of cholesterol. Ensure that the solid medium used for selection contains cholesterol as a

primary carbon source.[3]

Plate a sufficient number of cells: To increase the probability of isolating spontaneous

mutants, plate a high density of bacteria (e.g., 10⁷ to 10⁸ cells) on each selective plate.
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Incubate for an adequate duration:M. tb is a slow-growing bacterium. Incubate the plates

for at least 3-4 weeks to allow for the growth of resistant colonies.

Data Presentation
Table 1: In Vitro Activity of GSK286 Against Wild-Type and Resistant M. tb Strains

Strain Genotype
IC₅₀ (µM) in
cholesterol
medium

IC₉₀ (µM) in
cholesterol
medium

Fold Increase
in Resistance
(IC₅₀)

M. tb H37Rv

(Wild-Type)
cya wild-type ~0.71 - 2.12 - -

cya knockout

mutant
Δcya >50 - >25

Spontaneous

Resistant

Mutants

cya mutated >50 >50 >25

Data compiled from Nuermberger et al., 2022.[3]

Table 2: Susceptibility of GSK286-Resistant Mutants to Other Antitubercular Drugs

Drug
MIC (µg/mL) against Wild-
Type M. tb

MIC (µg/mL) against
GSK286-Resistant Mutants

Isoniazid 0.015 - 0.03 0.015 - 0.03

Rifampicin 0.008 - 0.015 0.008 - 0.015

Ethambutol 0.5 - 1.0 0.5 - 1.0

Moxifloxacin 0.06 - 0.125 0.03 - 0.06

Bedaquiline 0.03 - 0.06 0.06 - 0.125

Linezolid 0.125 - 0.25 0.125 - 0.25
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Data represents typical ranges and is compiled from Nuermberger et al., 2022.[3]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is based on the EUCAST reference method for M. tb.[7][8]

Prepare M. tb Inoculum:

Harvest M. tb colonies from a fresh solid culture and suspend in Middlebrook 7H9 broth

with 10% OADC supplement and glass beads.

Vortex to create a homogenous suspension.

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC broth to obtain

the final inoculum of approximately 10⁵ CFU/mL.

Prepare Drug Dilutions:

Prepare a stock solution of GSK286 in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of GSK286 in 7H9-OADC broth in a 96-well microtiter

plate. The final volume in each well should be 100 µL.

Inoculation and Incubation:

Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the

drug dilutions.

Include a drug-free growth control well and a sterile control well.

Seal the plate and incubate at 37°C for 14-21 days.

Reading the MIC:
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The MIC is defined as the lowest concentration of GSK286 that completely inhibits visible

growth of M. tb.

Protocol 2: Isolation of Spontaneous GSK286-Resistant
Mutants

Prepare Bacterial Culture:

Grow a culture of wild-type M. tb in 7H9-OADC broth to mid-log phase.

Concentrate the culture by centrifugation and resuspend the pellet in a small volume of

broth.

Plating on Selective Medium:

Prepare Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC and

cholesterol.

Add GSK286 to the molten agar to a final concentration that is 4-8 times the MIC of the

wild-type strain.

Spread a high density of the concentrated bacterial culture (e.g., 10⁸ to 10⁹ CFUs) onto

the GSK286-containing plates.

Also, plate serial dilutions of the culture on non-selective plates to determine the initial

viable cell count.

Incubation and Colony Selection:

Incubate the plates at 37°C for 3-6 weeks.

Pick individual colonies that appear on the GSK286-containing plates.

Confirmation of Resistance:

Subculture the selected colonies in drug-free medium.
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Confirm the resistant phenotype by re-testing the MIC of GSK286 for each isolate as

described in Protocol 1.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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